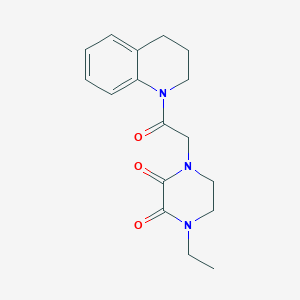
1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione is an organic compound that has captured the interest of many researchers. The complex structure of this compound promises unique chemical properties, making it a valuable substance in various fields, including medicinal chemistry, pharmacology, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione involves multiple steps, typically starting with the preparation of the 3,4-dihydroquinoline intermediate. This is often achieved through a Pictet-Spengler reaction, where an arylamine reacts with an aldehyde or ketone under acidic conditions. The subsequent formation of the dihydroquinoline ring structure is followed by alkylation to introduce the 1-(2-oxoethyl) side chain. Finally, the reaction with 4-ethylpiperazine-2,3-dione completes the synthesis.
Industrial Production Methods: For industrial-scale production, the compound can be synthesized using batch or continuous flow processes, leveraging catalysts and optimized reaction conditions to enhance yield and purity. Industrial methods often focus on scalability and cost-effectiveness, ensuring the efficient production of high-quality material.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions are crucial in modifying the compound to study its properties or enhance its efficacy in applications.
Common Reagents and Conditions: Oxidation reactions typically use reagents like potassium permanganate or chromium trioxide under controlled conditions. Reduction reactions might employ sodium borohydride or lithium aluminum hydride. Substitution reactions often utilize alkyl halides in the presence of strong bases like sodium hydride or potassium carbonate.
Major Products Formed: The primary products of these reactions include derivatives that retain the core structure but exhibit different functional groups, enhancing the compound's versatility and application potential.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules, allowing researchers to explore novel chemical reactions and pathways.
Biology: In biology, its unique structure makes it a potential candidate for studying enzyme interactions and cellular processes, particularly in pharmacological research.
Medicine: In the medical field, 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione has shown promise as a lead compound in drug development. Its potential therapeutic effects are being investigated for treating various conditions.
Industry: Industrially, the compound is used in the synthesis of advanced materials and as a precursor for specialty chemicals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects largely depends on its interactions at the molecular level. It targets specific enzymes or receptors, altering their activity and triggering downstream effects in biological pathways. The quinoline ring and piperazine-2,3-dione moieties contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione stands out due to its unique combination of functional groups. This results in distinctive chemical reactivity and biological activity, setting it apart from its peers.
Similar Compounds:1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)piperazine-2,3-dione
1-(2-(3,4-dihydroquinolin-1(2H)-yl)-ethyl)piperazine-2,3-dione
1-(2-(quinolin-1(2H)-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione
This detailed examination of this compound highlights its multifaceted nature and potential across various fields. What caught your eye about this compound?
Propiedades
IUPAC Name |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-ethylpiperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-2-18-10-11-19(17(23)16(18)22)12-15(21)20-9-5-7-13-6-3-4-8-14(13)20/h3-4,6,8H,2,5,7,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNJKQILFNGZJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid](/img/structure/B2962248.png)


![6-Methyl-N2-[4-(phenylamino)phenyl]pyrimidine-2,4-diamine hydrochloride](/img/structure/B2962252.png)


![1-methyl-9-(3-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![6-[(4-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2962259.png)


![2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetic acid](/img/structure/B2962264.png)
